

Application Notes and Protocols for Fluoxastrobin Analysis in Complex Matrices

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide utilized extensively in agriculture to safeguard a variety of crops from fungal diseases.[1] Its widespread application necessitates robust and sensitive analytical methods for the accurate determination of its residues in complex matrices such as food, water, and soil to ensure consumer safety and environmental monitoring.[2] These application notes provide detailed protocols for the sample preparation of Fluoxastrobin in various matrices, focusing on QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) techniques. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following tables summarize the quantitative data for **Fluoxastrobin** analysis using different sample preparation methods across various matrices. These values are indicative and may vary based on the specific laboratory conditions, instrumentation, and matrix composition.

Table 1: QuEChERS Method Performance for Fluoxastrobin in Food Matrices



Matrix	Method	Analyte	Recover y (%)	RSD (%)	LOD (µg/kg)	LOQ (µg/kg)	Citation
Fruits & Beverage s	Ultrasoni c- assisted extractio n with ethyl acetate- cyclohex ane, GPC cleanup	Fluoxastr obin	82.60 - 101.11	5.4 - 15.3	≤ 6	≤ 20	[3]
Strawber ries	QuEChE RS (AOAC 2007.01, modified)	35 Pesticide s (including strobiluri ns)	> 70	< 20	-	5 - 500 (for the mix)	[4]
Citrus Fruits (Mandari n, Grapefrui t)	QuEChE RS	287 Pesticide s (including strobiluri ns)	70 - 120	≤ 20	-	1 - 10 (for the mix)	[5]
Vegetabl es (general)	QuEChE RS (EN 15662)	Multi- residue	Good recoverie s for most pesticide s	-	-	-	[6]

Table 2: SPE and LLE Method Performance for Fluoxastrobin in Environmental Matrices



Matrix	Method	Analyte	Recover y (%)	RSD (%)	LOD (ng/L)	LOQ (ng/L)	Citation
Water	Direct Injection LC/MS/M S	Fluoxastr obin & Metabolit es	-	-	-	50	[7]
Surface Water	SPE (Oasis HLB)	117 CECs (including pesticide s)	Good recoverie s for most analytes	-	-	-	[8]
Water	SPE (Oasis HLB)	70 Pesticide s	Good recoverie s for most analytes	< 20	-	-	[9]
Soil	LLE	150 Pesticide s (including strobiluri ns)	70.6 - 120	< 20	-	-	

Note on Matrix Effects:

Matrix effects are a significant consideration in LC-MS/MS analysis, potentially causing ion suppression or enhancement, which can affect the accuracy of quantification.[2][10][11][12] It is crucial to evaluate and mitigate matrix effects, often through the use of matrix-matched standards or isotopically labeled internal standards.[2] For instance, in the analysis of over 200 pesticide residues in various food matrices, strong matrix effects were observed, highlighting the necessity of matrix-matched calibration for accurate results.[11]

Experimental Protocols



QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from food matrices.[4][6][13][14][15] Two common variations are the AOAC Official Method 2007.01 and the European EN 15662 standard.[14][16]

Protocol: Modified AOAC 2007.01 for Strawberries[4]

- Homogenization: Homogenize a representative sample of strawberries. For dry commodities, a wetting step is required prior to homogenization.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate internal standard solution.
 - Add a ceramic homogenizer.
 - Shake vigorously for 1 minute.
 - Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
 - Immediately shake vigorously for 1 minute.
 - Centrifuge at ≥1500 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer an aliquot of the supernatant (e.g., 5 mL) to a 15 mL dSPE tube containing 600 mg of anhydrous MgSO₄, 250 mg of Primary Secondary Amine (PSA), and 30 mg of Graphitized Carbon Black (GCB). The choice of dSPE sorbents depends on the matrix; for example, GCB is effective for removing pigments from highly pigmented samples like spinach.[14]



- Vortex for 1 minute.
- Centrifuge at ≥1500 rcf for 3 minutes.
- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter.
 - The extract is now ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Water Samples

SPE is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.[8][9] The use of polymeric reversed-phase cartridges, such as Oasis HLB, is prevalent for a broad range of analytes.[8][9][17]

Protocol: SPE for Fluoxastrobin in Surface Water using Oasis HLB Cartridges[8]

- · Cartridge Conditioning:
 - Pass 8 mL of acetonitrile through a 200 mg, 6 mL Oasis HLB SPE cartridge.
 - Pass 8 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
- Sample Loading:
 - Adjust the pH of a 1 L water sample to 6.5.
 - Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min under vacuum.
- Washing:
 - Wash the cartridge with 10 mL of ultrapure water at pH 6.5 to remove interfering substances.
- Drying:
 - Dry the cartridge under vacuum for a sufficient time to remove excess water.



- Elution:
 - Elute the retained analytes with 5 mL of a methanol:acetonitrile (20:80, v/v) mixture.
- Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis).

Liquid-Liquid Extraction (LLE) for Soil Samples

LLE is a traditional and effective method for extracting pesticides from solid matrices like soil.

Protocol: LLE for **Fluoxastrobin** in Agricultural Soil

- Sample Preparation:
 - Air-dry the soil sample and sieve it to remove large debris.
- Extraction:
 - Weigh 10 g of the prepared soil sample into a glass container with a screw cap.
 - Add 20 mL of a suitable extraction solvent (e.g., acetone or an acetone/hexane mixture).
 - Shake vigorously for 1 hour on a mechanical shaker.
- Phase Separation:
 - Allow the mixture to settle or centrifuge to separate the solid and liquid phases.
- Cleanup (if necessary):
 - The extract may require a cleanup step, such as passing it through a small column containing Florisil or silica, to remove co-extracted matrix components.
- Concentration and Reconstitution:



- Carefully decant the supernatant into an evaporation flask.
- Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
- Transfer the concentrated extract to a vial and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of a suitable solvent for analysis.

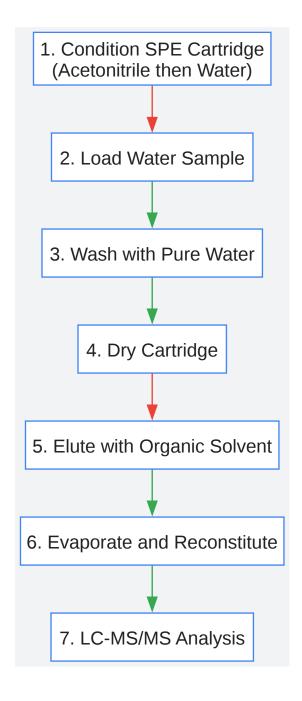
Mandatory Visualizations



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Caption: QuEChERS workflow for pesticide residue analysis.

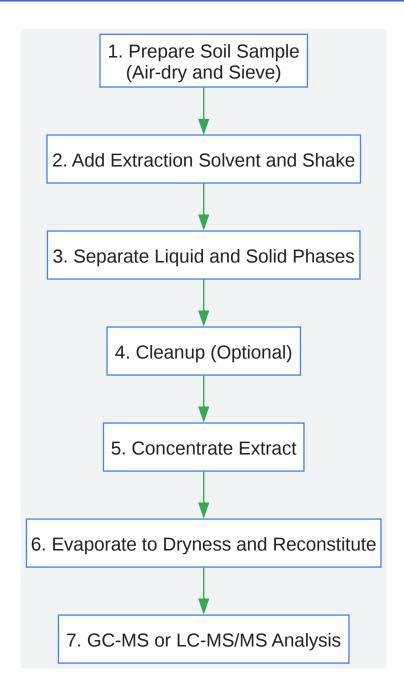




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Caption: Solid-Phase Extraction (SPE) workflow.





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Caption: Liquid-Liquid Extraction (LLE) workflow.

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